![molecular formula C16H22N2O7 B12322119 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-SER-THR-OME, also known as methyl (2S,3R)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoyl]amino]-3-hydroxybutanoate, is a synthetic compound with the molecular formula C16H22N2O7 and a molecular weight of 354.36 g/mol . It is a white fine flowing powder that is primarily used in research and development settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-SER-THR-OME involves the protection of serine and threonine residues followed by esterification. The typical synthetic route includes:
Protection of Amino Groups: The amino groups of serine and threonine are protected using benzyloxycarbonyl (Z) groups.
Esterification: The hydroxyl groups are esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for Z-SER-THR-OME are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Z-SER-THR-OME undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove protecting groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids.
Applications De Recherche Scientifique
Z-SER-THR-OME is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of serine/threonine kinases.
Biological Studies: Utilized in studies involving protein phosphorylation and signal transduction pathways.
Industrial Applications: Applied in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of Z-SER-THR-OME involves its role as a substrate or inhibitor in enzymatic reactions. It primarily targets serine/threonine kinases and phosphatases, which are key regulators of cellular processes such as cell growth, proliferation, and differentiation . The compound interacts with the active sites of these enzymes, modulating their activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Serine methyl ester hydrochloride .
Z-Thr-OMe: N-Carbobenzyloxy-L-threonine methyl ester.
Boc-Ser-OMe: N-tert-Butoxycarbonyl-L-serine methyl ester.
Uniqueness
Z-SER-THR-OME is unique due to its specific combination of serine and threonine residues, which allows it to participate in a wide range of biochemical reactions. Its dual functionality as both a substrate and an inhibitor in enzymatic assays makes it a versatile tool in scientific research .
Propriétés
IUPAC Name |
methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKCRHIRFPGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
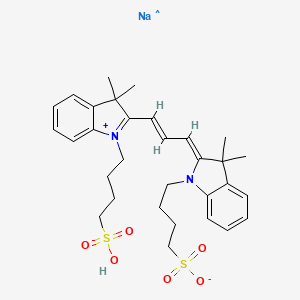
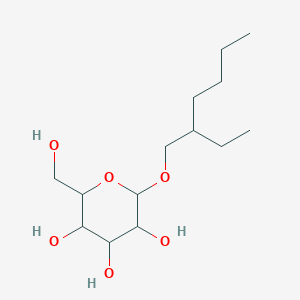
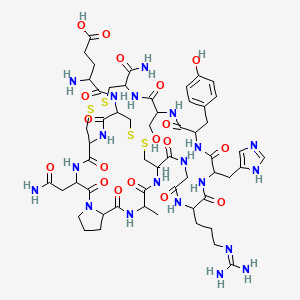
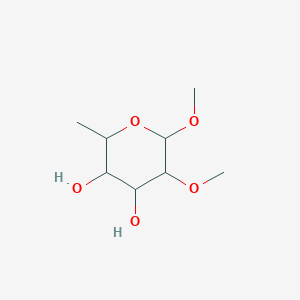
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
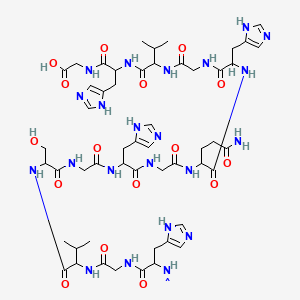


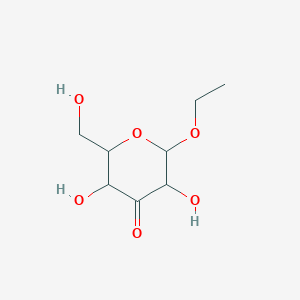


![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)

